5,6,7,8-tetrahydroquinoline-4-carboxylic acid

Overview

Description

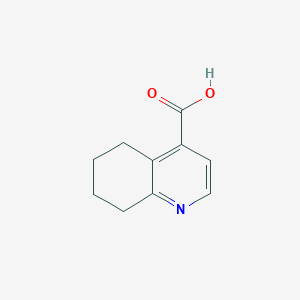

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure that is partially saturated, specifically at the 5, 6, 7, and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction proceeds under specific conditions, often requiring the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction conditions, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can further saturate the quinoline ring or reduce other functional groups present.

Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Can involve reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.

Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.

Tetrahydroquinoxaline: Another heterocyclic compound with similar structural features but different biological properties.

Uniqueness: 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid is unique due to its partially saturated quinoline ring, which imparts distinct chemical and biological properties compared to fully aromatic quinoline derivatives. This partial saturation can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid (THQCA) is a compound that has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article delves into the biological properties of THQCA, exploring its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a six-membered aromatic ring fused to a five-membered ring with a carboxylic acid group at the fourth position. The molecular formula is , and it is often studied in its hydrochloride form to enhance solubility in biological systems.

The biological activity of THQCA is primarily attributed to its ability to interact with various molecular targets. Research suggests that it may modulate the activity of enzymes and receptors involved in critical cellular processes. Notably, it has been implicated in:

- Neuroprotective Effects : THQCA has shown potential as an inhibitor of enzymes linked to neurodegenerative diseases, suggesting a role in protecting neuronal cells from damage.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : THQCA has been associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant potential of THQCA and its derivatives. Among six synthesized compounds derived from THQCA, three displayed moderate antioxidant activity. This suggests that modifications to the structure can enhance or diminish biological efficacy.

Anticancer Properties

THQCA and its derivatives have been investigated for anticancer properties. For example:

- Cell Cycle Modulation : In vitro studies indicated that certain derivatives of THQCA could induce changes in cell cycle phases in cancer cell lines. Specifically, (R)-5a was found to increase the G0/G1 phase while decreasing S and G2/M phases, indicating potential for cancer treatment through cell cycle regulation .

- KRas Inhibition : Compounds derived from tetrahydroquinoline structures were screened for their ability to inhibit KRas, a key regulator in many cancers. Some derivatives showed IC50 values as low as 0.9 μM against colon cancer cell lines .

Comparative Analysis with Similar Compounds

The structural uniqueness of THQCA contributes to its diverse biological activities. Below is a comparison table highlighting similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Similar tetrahydroquinoline structure | Different position of carboxylic group |

| 6-Bromo-4-carboxylic acid tetrahydroquinoline | Bromine substitution on the quinoline ring | Enhanced reactivity due to halogen presence |

| 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid | Methyl substitution at position 2 | Altered lipophilicity affecting biological activity |

Future Directions and Research Needs

Despite promising findings regarding the biological activities of THQCA, further research is essential to elucidate its mechanisms of action fully. Investigations into:

- Specific Pathways : Understanding how THQCA interacts with specific cellular pathways can help optimize its use in therapeutic applications.

- Pharmacokinetics : Studies focusing on the pharmacokinetic properties of THQCA derivatives will be crucial for their development as pharmaceuticals.

- Clinical Trials : Future clinical trials are necessary to establish efficacy and safety profiles for potential therapeutic applications.

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVNDNKYPJNLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.